N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide
Description
Properties
IUPAC Name |
4-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(2)21(25)23-12-4-5-17-13-18(10-11-19(17)23)22-20(24)16-8-6-15(3)7-9-16/h6-11,13-14H,4-5,12H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELQMAKVPRZXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Isobutyryl Group: The tetrahydroquinoline intermediate is then acylated with isobutyryl chloride in the presence of a base such as triethylamine to introduce the isobutyryl group.
Coupling with 4-Methylbenzoic Acid: The final step involves coupling the isobutyryl-tetrahydroquinoline intermediate with 4-methylbenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like sodium azide for azidation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, azides, or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.
Medicine: Its potential pharmacological properties could be explored for the development of new therapeutic agents, particularly in the fields of oncology, neurology, and infectious diseases.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and inhibiting enzymatic activity.
Receptor Binding: It could interact with specific receptors on the cell surface, modulating signaling pathways and cellular responses.
Molecular Pathways: The compound may influence various molecular pathways, such as apoptosis, cell proliferation, or inflammation, through its interactions with key proteins or nucleic acids.
Comparison with Similar Compounds
HDAC Inhibitors with Benzamide Scaffolds
highlights three HDAC inhibitors with structural similarities:
- Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide
- Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide
- Compound 3: N1-(4-aminobiphenyl-3-yl)-N7-phenylheptanediamide
| Compound | HDAC1 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | Selectivity | Key Structural Feature |
|---|---|---|---|---|
| 109 | 8.2 | 12.5 | Dual HDAC1/3 | Hexyl linker, 2-aminophenyl group |
| 136 | 230 | 150 | HDAC3-preferential | 4-Fluoro substitution on phenyl |
| 3 | 15 | >10,000 | HDAC1-selective | Biphenyl-heptanediamide backbone |
Comparison with Target Compound: The target compound lacks the hexyl linker and aminophenyl groups seen in 109 and 136 but shares the 4-methylbenzamide moiety. The isobutyryl group could reduce off-target interactions compared to the fluorophenyl group in 136 .
Ethyl Benzoate Derivatives ()
Compounds such as I-6230 and I-6473 feature ethyl benzoate backbones with pyridazine or isoxazole substituents:
| Compound | Substituent | Potential Activity |
|---|---|---|
| I-6230 | Pyridazin-3-yl phenethylamino | Kinase inhibition (hypothesized) |
| I-6473 | 3-Methylisoxazol-5-yl phenethoxy | Anti-inflammatory or anticancer |
Key Differences :
- The target compound’s benzamide group (vs. ethyl benzoate) may enhance hydrogen bonding with HDACs.
- The tetrahydroquinoline core (vs. pyridazine/isoxazole) likely improves blood-brain barrier penetration due to increased lipophilicity .
Tetrahydroquinoline-Based Analogs ( and )
- Compound: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl]-4-(trifluoromethyl)benzamide Features a trifluoromethyl group (enhances metabolic stability) and morpholine (improves solubility).
- Compound: N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Cyclopropanecarbonyl group adds rigidity, possibly stabilizing bioactive conformations. Thiazole ring may enable π-stacking interactions absent in the target compound .
Biological Activity
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide (often abbreviated as IBTQ) is a compound with significant potential in medicinal chemistry. This article provides an overview of its biological activities, including its neuroprotective effects, anti-cancer properties, and other therapeutic potentials.
Chemical Structure and Properties
- Chemical Formula : C21H25N3O2
- Molecular Weight : 351.4 g/mol
- Key Structural Features : The compound features a tetrahydroquinoline core linked to an isobutyryl group and a methyl-substituted aromatic ring, which enhances its solubility and biological activity compared to similar compounds.
Neuroprotective Effects
Research has indicated that IBTQ may have neuroprotective properties beneficial for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.
-
Alzheimer's Disease :
- In animal models, IBTQ has shown potential in improving cognitive function and memory.
- The exact mechanism of action remains unclear but may involve modulation of neurotransmitter systems or reduction of neuroinflammation.
-
Parkinson's Disease :
- Studies suggest that IBTQ may protect dopaminergic neurons from degeneration.
- Further research is required to validate these findings in human trials.
Anti-Cancer Properties
IBTQ has also been investigated for its anti-cancer potential:
- Mechanism of Action : Preliminary studies suggest that IBTQ may inhibit the growth and proliferation of various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
-
Case Studies :
- In vitro studies have demonstrated that IBTQ can reduce tumor cell viability in breast and colon cancer models.
- The need for extensive clinical trials is emphasized to determine its efficacy and safety in cancer treatment.
Comparative Analysis with Related Compounds
A comparative analysis of IBTQ with other tetrahydroquinoline derivatives highlights its unique properties:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-butoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzamide | Tetrahydroquinoline core with butoxy group | Anticancer properties | Longer alkyl chain may affect solubility |
| 4-(tert-butyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | Tetrahydroquinoline core with tert-butyl group | Antimicrobial activity | Different positioning of substituents affects reactivity |
| 1-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)methanamine | Simple amine derivative of tetrahydroquinoline | Neuroprotective effects | Lacks acyl and aromatic groups which may limit activity |
The biological activity of IBTQ is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways related to inflammation and cell growth.
- Receptor Modulation : There is evidence suggesting that IBTQ interacts with neurotransmitter receptors, potentially enhancing synaptic transmission and neuroprotection.
Q & A
Q. Q1. What are the optimal synthetic routes for N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core. Key steps include:
Acylation : Introduce the isobutyryl group at the 1-position of tetrahydroquinoline using isobutyryl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) .
Amide Coupling : React the intermediate with 4-methylbenzoyl chloride via coupling agents like EDCI/HOBt in DMF at 0–25°C .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final compound.
Optimization Strategies:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency.
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) to minimize side reactions.
- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .
Q. Q2. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions. Key signals include:
- Isobutyryl CH₃ protons at δ ~1.2 ppm (doublet).
- Tetrahydroquinoline aromatic protons at δ ~6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~379.4 g/mol).
- X-ray Crystallography : Use SHELX for structure refinement (e.g., space group P2₁/c) and Mercury software for 3D visualization of packing interactions .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace 4-methylbenzamide with nitro or halogenated analogs) to assess electronic effects .
Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination).
- Cellular Uptake : Measure intracellular concentration via LC-MS in cell lines (e.g., HeLa) .
Computational Modeling : Dock analogs into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .
Example SAR Table:
| Substituent (R) | Enzymatic IC₅₀ (µM) | LogP |
|---|---|---|
| 4-Me (Parent) | 0.45 | 3.2 |
| 4-NO₂ | 0.12 | 2.8 |
| 4-Cl | 0.78 | 3.5 |
Q. Q4. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Reproduce Experiments : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
Validate Target Engagement : Use biophysical techniques (e.g., SPR or ITC) to confirm direct binding to purported targets .
Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
Q. Q5. What strategies can be employed to study the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics : Perform affinity pull-down assays with a biotinylated analog, followed by LC-MS/MS to identify interacting proteins .
- CRISPR Screening : Use genome-wide knockout libraries to identify genes essential for compound activity .
- Pharmacodynamic Markers : Monitor downstream biomarkers (e.g., phosphorylated proteins via Western blot) in treated vs. untreated models .
Experimental Design & Data Analysis
Q. Q6. How can researchers design crystallization trials to determine the compound’s solid-state structure?
Methodological Answer:
Solvent Screening : Test 10–20 solvent combinations (e.g., ethanol/water, acetone/hexane) using vapor diffusion in sitting-drop plates.
Data Collection : Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities.
Refinement : Use SHELXL for least-squares refinement and Mercury to analyze hydrogen-bonding networks (e.g., C=O···H-N interactions) .
Q. Q7. What computational methods are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation : Use ChemAxon or ACD/Labs software to estimate partition coefficients.
- Solubility Prediction : Apply the General Solubility Equation (GSE) with melting point data (hypothetical Tm ~180–190°C).
- ADMET Profiling : Utilize SwissADME or ADMETlab 2.0 to predict bioavailability and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
